PFI-2

描述

PFI-2 is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2.IC50 value: 2 nM [1]Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (<35% inhibition at 10 μM). (R)-PFI-2 binds to SETD7 only in the presence of SAM. PFI-766, a biotinylated variant of (R)-PFI-2 that retains the ability to bind and inhibit SETD7 (IC50 110 ± 26 nM in our in vitro enzymatic assay). PFI-766 engagement of endogenous SETD7 was also confirmed by mass spectrometry that supported the high specificity of the compound for endogenous SETD7.

生物活性

PFI-2, particularly its enantiomer (R)-PFI-2, has emerged as a significant compound in the field of epigenetics and cancer biology due to its potent inhibitory effects on the SETD7 enzyme, a lysine methyltransferase implicated in various cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic implications.

Overview of this compound

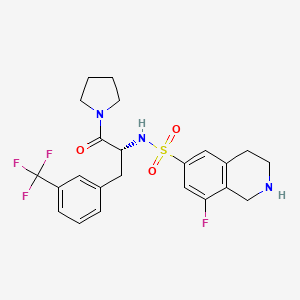

Chemical Structure :

(R)-PFI-2 is chemically characterized as 8-Fluoro-1,2,3,4-tetrahydro-N-[(1R)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide hydrochloride. Its molecular formula and structure suggest a complex interaction with biological targets.

Selectivity and Potency :

(R)-PFI-2 exhibits an IC50 of approximately 2 nM against SETD7, showcasing over 1000-fold selectivity compared to other methyltransferases such as DNMT1 . In contrast, its enantiomer (S)-PFI-2 displays significantly weaker activity with an IC50 around 1 μM .

This compound operates primarily as a competitive inhibitor of SETD7. It binds to the substrate peptide binding groove of the enzyme, obstructing access to the catalytic site necessary for methyl transfer. This binding mechanism is detailed as follows:

- Binding Affinity : Molecular dynamics simulations indicate that (R)-PFI-2 has a lower binding free energy compared to (S)-PFI-2, suggesting stronger interactions with key residues in the SETD7 active site .

- Key Residues : The binding involves critical interactions with residues such as H252, D256, L267, Y335, G336, and H339. These interactions are primarily mediated through van der Waals forces and hydrogen bonds .

Effects on Hippo Pathway

The inhibition of SETD7 by (R)-PFI-2 has profound implications for the Hippo signaling pathway:

- YAP Regulation : Treatment with (R)-PFI-2 alters the localization and function of Yes-associated protein (YAP), a crucial coactivator in this pathway. This alteration mimics the effects observed in cells lacking SETD7 .

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

- Murine Embryonic Fibroblasts : In these cells, (R)-PFI-2 treatment resulted in changes consistent with SETD7 deficiency, affecting YAP target gene expression .

- MCF7 Cell Line : In breast cancer MCF7 cells, (R)-PFI-2 inhibited YAP nuclear translocation following Hippo pathway activation, demonstrating its potential role in cancer therapy by modulating signaling pathways associated with tumor growth and metastasis .

Comparative Activity Table

| Compound | IC50 (nM) | Selectivity Over DNMT1 | Mechanism of Action |

|---|---|---|---|

| (R)-PFI-2 | 2 | >1000-fold | Competitive inhibitor of SETD7 |

| (S)-PFI-2 | 1000 | Not specified | Weaker competitive inhibition |

科学研究应用

Epigenetic Studies

PFI-2 is instrumental in studying the role of histone methylation in gene regulation. By inhibiting SETD7, researchers can elucidate how methylation affects chromatin structure and transcriptional activity.

Case Study:

In a study involving MCF7 cells, treatment with (R)-PFI-2 resulted in altered localization of Yes-associated protein (YAP), indicating a significant impact on Hippo pathway signaling. This suggests that SETD7 plays a critical role in regulating YAP's function through methylation .

Cancer Research

The compound has been linked to cancer research due to its ability to modulate signaling pathways involved in tumorigenesis.

Case Study:

A study demonstrated that (R)-PFI-2 could mimic the effects of Setd7 deficiency on YAP localization and activity, which is relevant in various cancer types where the Hippo pathway is dysregulated .

Stem Cell Research

Recent investigations have explored the potential of this compound in enhancing stem cell therapy by modulating endogenous stem cell functions.

Case Study:

Research indicated that using (R)-PFI-2 in conjunction with multilayer scaffolds could promote complex periodontal tissue regeneration. The sustained release of this compound significantly improved the formation of new tissues .

Data Table: Comparative Efficacy of this compound

| Compound | IC50 (nM) | Selectivity Over Other Methyltransferases | Mechanism |

|---|---|---|---|

| (R)-PFI-2 | 2 | >1000-fold | Substrate competitive |

| (S)-PFI-2 | 1000 | N/A | Less active control |

属性

IUPAC Name |

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKGSPAAPQRPBW-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。